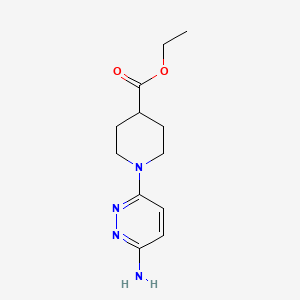
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride
描述
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is an organic compound primarily used in the production of dyes, pigments, and other chemical products. It serves as an intermediate in the synthesis of compounds with specific functions, such as novel materials or as a precursor for catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridine ring: This can be achieved through various cyclization reactions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification steps: Such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Where it can be converted into oxidized derivatives.
Reduction: Leading to the formation of reduced products.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
科学研究应用
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and dyes for imaging.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of high-performance materials and as a catalyst precursor.
作用机制
The mechanism by which N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. For instance, in biological applications, it may bind to specific proteins or nucleic acids, altering their function and activity .
相似化合物的比较
Similar Compounds
- N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine
- N2-(4-(methylamino)phenyl)pyridine-2,3-diamine
- N2-(4-(ethylamino)phenyl)pyridine-2,3-diamine
Uniqueness
N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride stands out due to its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .
属性
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYUGHPWGOPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)
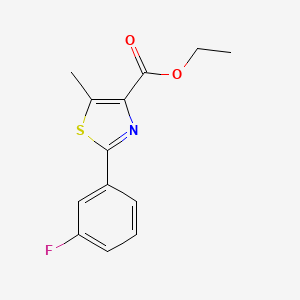
![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)
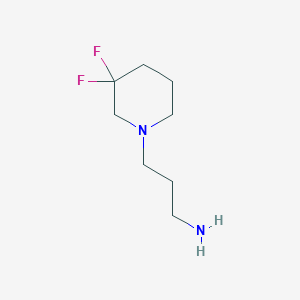
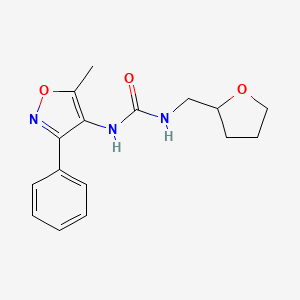
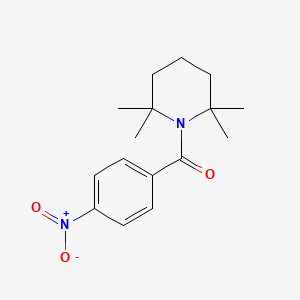
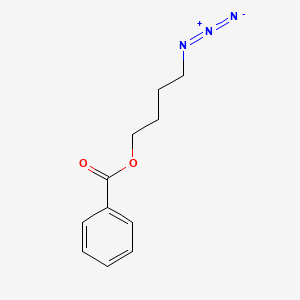
![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
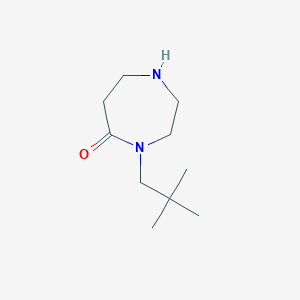
![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)
